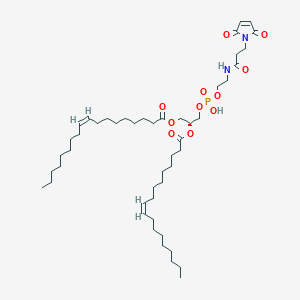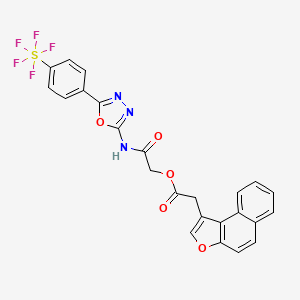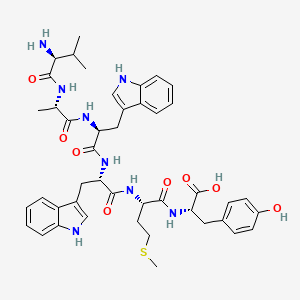
L-Tyrosine, L-valyl-L-alanyl-L-tryptophyl-L-tryptophyl-L-methionyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Soystatin is a novel peptide derived from soybean protein, specifically from soybean glycinin. It is known for its significant ability to bind bile acids and inhibit cholesterol absorption in vivo. The peptide sequence of soystatin is Val-Ala-Trp-Trp-Met-Tyr. This compound has garnered attention due to its potential hypocholesterolemic effects, making it a promising candidate for cardiovascular disease research .
准备方法
Synthetic Routes and Reaction Conditions
Soystatin is typically extracted from soybean protein through enzymatic hydrolysis. The process involves the use of specific enzymes to break down soybean glycinin into smaller peptide fragments, including soystatin. The enzymatic hydrolysis is carried out under controlled conditions of pH, temperature, and enzyme concentration to ensure the optimal yield of soystatin .
Industrial Production Methods
In an industrial setting, the production of soystatin involves large-scale enzymatic hydrolysis of soybean protein. The process includes the following steps:
Extraction of Soybean Protein: Soybeans are processed to extract the protein, which is then purified.
Enzymatic Hydrolysis: The purified soybean protein is subjected to enzymatic hydrolysis using specific proteases.
Separation and Purification: The resulting peptide mixture is separated and purified to isolate soystatin. Techniques such as chromatography are commonly used for this purpose.
Drying and Packaging: The purified soystatin is dried and packaged for further use
化学反应分析
Types of Reactions
Soystatin primarily undergoes binding reactions with bile acids. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature. The primary reaction of interest is its ability to bind bile acids, which reduces the micellar solubility of cholesterol and inhibits its absorption .
Common Reagents and Conditions
The binding reaction of soystatin with bile acids occurs under physiological conditions, such as those found in the gastrointestinal tract. The presence of bile acids and the appropriate pH and temperature conditions facilitate this binding reaction .
Major Products Formed
The major product formed from the interaction of soystatin with bile acids is a complex that reduces the micellar solubility of cholesterol. This complex formation leads to decreased cholesterol absorption in the intestines .
科学研究应用
Soystatin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用机制
Soystatin exerts its effects by binding to bile acids in the gastrointestinal tract. This binding reduces the micellar solubility of cholesterol, thereby inhibiting its absorption. The molecular targets involved in this process include bile acids and cholesterol micelles. The pathway involves the direct interaction of soystatin with bile acids, leading to the formation of a complex that prevents cholesterol from being absorbed into the bloodstream .
相似化合物的比较
Soystatin is unique due to its strong bile acid-binding capacity and its ability to inhibit cholesterol absorption. Similar compounds include:
VVYP: A peptide with hypotriglyceridemic action found in globin digests.
KRES and Apolipoprotein A-I mimetic peptides: These peptides interact with lipids and activate antioxidant enzymes, contributing to their anti-inflammatory and anti-atherogenic properties.
Soystatin stands out due to its specific origin from soybean protein and its potent bile acid-binding ability, which is comparable to that of hypocholesterolemic medicines like cholestyramine .
属性
CAS 编号 |
510725-34-5 |
|---|---|
分子式 |
C44H54N8O8S |
分子量 |
855.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C44H54N8O8S/c1-24(2)38(45)43(58)48-25(3)39(54)50-35(20-27-22-46-32-11-7-5-9-30(27)32)42(57)51-36(21-28-23-47-33-12-8-6-10-31(28)33)41(56)49-34(17-18-61-4)40(55)52-37(44(59)60)19-26-13-15-29(53)16-14-26/h5-16,22-25,34-38,46-47,53H,17-21,45H2,1-4H3,(H,48,58)(H,49,56)(H,50,54)(H,51,57)(H,52,55)(H,59,60)/t25-,34-,35-,36-,37-,38-/m0/s1 |
InChI 键 |
KPFNYWOBQUAVBG-RFFIAGBUSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




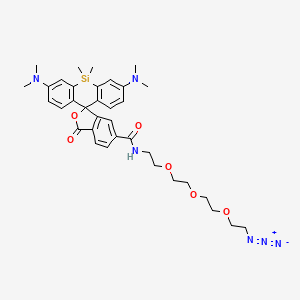

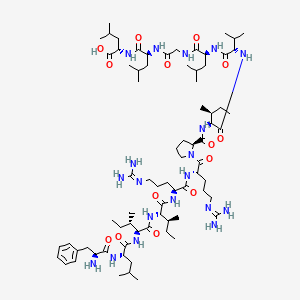
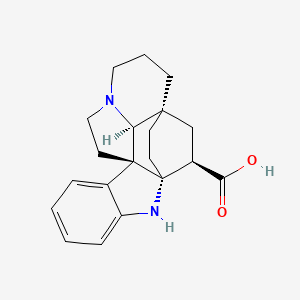
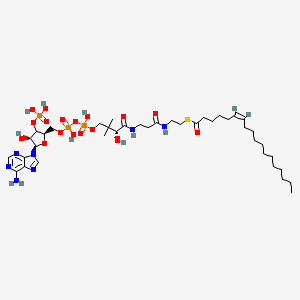
![1-[(2R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12370593.png)
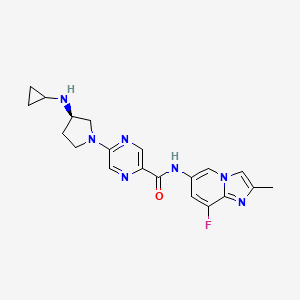

![6-[3-[(2Z,5Z,8Z,11Z)-tetradeca-2,5,8,11-tetraenyl]oxiran-2-yl]hexanoic acid](/img/structure/B12370607.png)
